2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Description
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS: 2741893-90-1) is a pyrimidine derivative with a molecular formula of C₁₅H₂₁N₇O and a molecular weight of 315.37 g/mol. Its structure features two pyrimidine rings: one substituted with a methoxy group at position 6 and linked via a piperazine bridge to another pyrimidine ring bearing an N,N-dimethylamine group at position 4 (Fig. 1). The compound’s Smiles notation is COc1cc(N2CCN(c3cc(N(C)C)ncn3)CC2)ncn1, reflecting its connectivity .
This balance may enhance bioavailability, a critical factor in drug development.
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-20(2)12-4-5-16-15(19-12)22-8-6-21(7-9-22)13-10-14(23-3)18-11-17-13/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXZXDHKPIXLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 6-methoxypyrimidine-4-amine with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with N,N-dimethylpyrimidin-4-amine to yield the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sodium carbonate (Na2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as an anti-tubercular agent
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies suggest that the compound has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Position : The target compound’s piperazine is at position 2 of the pyrimidine, whereas UDO () and ’s compound have substitutions on pyridine or pyrazolo-pyrimidine cores.
- Functional Groups : The N,N-dimethylamine group in the target compound contrasts with UDO’s trifluoromethyl group, which enhances metabolic stability but increases molecular weight.
Pharmacological and Physicochemical Comparisons
Notable Observations :
Biological Activity
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, also known by its CAS number 2741893-90-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and synthesis.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₂₁N₇O
- Molecular Weight : 315.37 g/mol
- Structure : The compound features a piperazine ring and a pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial , antitumor , and antiviral properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of pyrimidine and piperazine have been reported to display antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the methoxypyrimidine moiety enhances these effects by potentially interfering with bacterial nucleic acid synthesis pathways .
Antitumor Activity
The compound's structural similarities to known antitumor agents suggest it may inhibit cancer cell proliferation. In vitro assays have demonstrated that related pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell cycle regulation. Specifically, studies have shown inhibition of cell migration and invasion in cancer models, suggesting potential therapeutic applications in oncology .
Antiviral Activity
Preliminary investigations into the antiviral properties of this compound indicate that it could inhibit viral replication by targeting nucleotide biosynthesis pathways. Inhibition of pyrimidine metabolism has been associated with antiviral activity against several viruses, including hepatitis E virus (HEV), highlighting the compound's potential as an antiviral agent .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Nucleic Acid Synthesis : By interfering with enzymes involved in nucleotide synthesis.
- Apoptosis Induction : Triggering apoptotic pathways in tumor cells.
- Modulation of Signaling Pathways : Affecting cellular signaling that regulates proliferation and survival.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Antitumor Efficacy : A study demonstrated that a methoxypyrimidine derivative significantly inhibited proliferation in A431 vulvar epidermal carcinoma cells, showcasing its potential as a chemotherapeutic agent .
- Antiviral Studies : Research indicated that targeting pyrimidine biosynthesis could enhance antiviral responses against HEV, suggesting that this compound might similarly affect viral replication through analogous pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of Methoxypyrimidine Moiety : Synthesized via cyclization reactions.
- Piperazine Ring Formation : Achieved through nucleophilic substitution reactions.
- Final Assembly : The final product is obtained through specific coupling reactions involving the dimethylation step.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : High-throughput methods to identify efficient catalysts (e.g., copper bromide in coupling reactions) .
- Purification : Use of column chromatography or preparative HPLC to isolate high-purity products .
Q. Example Synthesis Table :
Basic: What analytical methods are critical for characterizing the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- Mass Spectrometry (MS) : ESI-MS or HRMS for molecular weight validation (e.g., m/z 452 [M+H]+ in stereoisomer synthesis) .
- X-ray Crystallography : SHELX programs for resolving crystal structures and hydrogen-bonding patterns .
Q. Validation Workflow :
Purity Check : HPLC with UV detection .
Structural Confirmation : NMR and MS cross-referencing .
Crystallographic Data : SHELXL refinement for absolute configuration .
Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?
Answer :
Comparative studies highlight substituent effects on target binding:
- Methoxy Group : Enhances solubility and receptor affinity in piperazine-pyrimidine hybrids .
- Trifluoromethyl Groups : Increase metabolic stability but may reduce solubility .
Q. SAR Table :
| Substituent | Target Affinity (IC50) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| -OCH3 | 12 nM (Dopamine D2) | 0.45 | |
| -CF3 | 8 nM (5-HT1A) | 0.12 | |
| -CH3 | 25 nM (α1-Adrenergic) | 0.78 |
Q. Methodological Insight :
- Docking Studies : Use programs like AutoDock to predict binding modes .
- Crystallographic Analysis : Resolve dihedral angles (e.g., 12.8° in pyrimidine-phenyl interactions) to explain activity differences .
Advanced: How can researchers resolve contradictions in synthetic yields or biological data across studies?
Answer :
Common causes and solutions:
-
Reaction Condition Variability :
- Temperature : Optimize between 35°C (for coupling) and reflux (for cyclization) .
- Catalyst Loading : Adjust copper bromide from 0.1–1.0 eq. to balance yield and byproducts .
-
Biological Assay Discrepancies :
Q. Case Study :
- A 17.9% yield in a coupling reaction was improved to 65% by switching from DMF to DMSO as solvent .
Advanced: What computational tools are recommended for modeling interactions with biological targets?
Q. Answer :
Q. Application Example :
- Dopamine D3 Receptor Modeling : Docking with AutoDock Vina revealed hydrogen bonds between the methoxy group and Asp110 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
